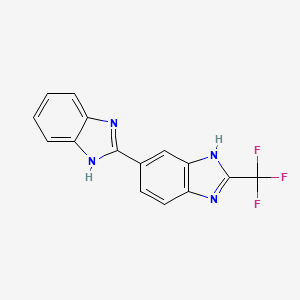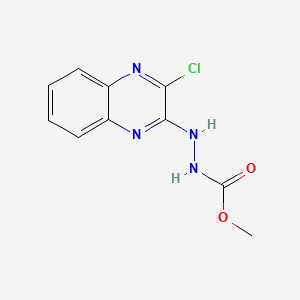
2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) is a heterocyclic compound that features a benzimidazole core with a trifluoromethyl group at the 2-position. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted aldehyde or ketone. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been reported to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly against lung and breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it inhibits cell proliferation by interfering with microtubule formation and inducing apoptosis . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-1H-benzimidazole
- 5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
- 5-Nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
Comparison: Compared to other benzimidazole derivatives, 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These features make it a promising candidate for drug development and other scientific applications.
Propiedades
Fórmula molecular |
C15H9F3N4 |
|---|---|
Peso molecular |
302.25 g/mol |
Nombre IUPAC |
6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H9F3N4/c16-15(17,18)14-21-11-6-5-8(7-12(11)22-14)13-19-9-3-1-2-4-10(9)20-13/h1-7H,(H,19,20)(H,21,22) |
Clave InChI |
MZOGOJITQNNAPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B13375860.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375864.png)
![6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375871.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)
![6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375882.png)
![2-(1-{[2-(N-hydroxyethanimidoyl)benzoyl]oxy}vinyl)benzoic acid](/img/structure/B13375887.png)
![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)
![N-(4-chlorobenzyl)-N-[2-(2-pyrimidinyloxy)ethyl]amine](/img/structure/B13375893.png)

![4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide](/img/structure/B13375919.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13375923.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
![3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine](/img/structure/B13375928.png)
